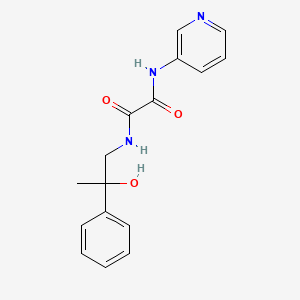

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide, is closely related to the family of oxalamide derivatives, which are known for their ability to form hydrogen-bonded supramolecular networks. These networks are often studied for their potential applications in materials science and pharmaceuticals due to their interesting structural and chemical properties.

Synthesis Analysis

The synthesis of related oxalamide compounds has been described in the literature. For instance, the synthesis of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide involves the formation of amide bonds and careful control of reaction conditions to ensure the desired product is obtained . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, with particular attention to the formation of the oxalamide core and the subsequent introduction of the phenyl and pyridyl substituents.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of a central oxalamide group, which can adopt various conformations depending on the nature of the substituents. For example, N,N'-bis(pyridin-3-ylmethyl)oxalamide exists in two conformational polymorphs, with the central core being effectively planar in one form and adopting a syn-periplanar conformation in the other . This suggests that the molecular structure of this compound would also exhibit conformational flexibility, influenced by the specific arrangement of its substituents.

Chemical Reactions Analysis

Oxalamide derivatives participate in various chemical reactions, primarily through their amide functional groups. The amide-N-H groups are capable of forming hydrogen bonds with other molecules, which can lead to the formation of supramolecular structures . These hydrogen bonding interactions are crucial in dictating the overall chemical reactivity and the formation of larger molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are largely determined by their molecular structure and intermolecular interactions. For instance, the presence of intramolecular hydrogen bonding can affect the planarity of the molecule and influence its stacking energy and lattice energies, as observed in the case of N,N'-diphenylisophthalamide and related compounds . Similarly, the supramolecular networks formed by N,N'-bis(4-pyridylmethyl)oxalamide through hydrogen bonding interactions highlight the importance of these bonds in determining the physical properties of these materials, such as their solubility, melting points, and crystal packing .

properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(22,12-6-3-2-4-7-12)11-18-14(20)15(21)19-13-8-5-9-17-10-13/h2-10,22H,11H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQQQHXYYORLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)